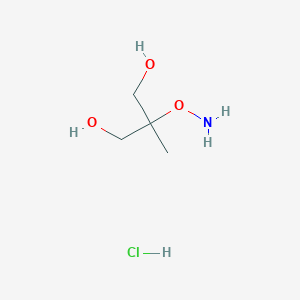
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the presence of an aminooxy group, which imparts distinct reactivity and functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride typically involves the reaction of 2-methylpropane-1,3-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of oximes and other derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride involves the interaction of the aminooxy group with specific molecular targets. The compound can form stable oxime linkages with carbonyl-containing molecules, thereby inhibiting enzyme activity or altering protein function. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Aminooxy)-2-methylpropane-1,3-diol hydrochloride include:
Aminooxyacetic acid: Known for its ability to inhibit aminotransferase enzymes.
Hydroxylamine hydrochloride: Used as a precursor in the synthesis of aminooxy compounds.
Oxime derivatives: Compounds that contain the oxime functional group and exhibit similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure that combines the aminooxy group with a diol backbone. This combination enhances its reactivity and makes it a versatile reagent in various chemical and biochemical applications.
Eigenschaften
Molekularformel |
C4H12ClNO3 |
|---|---|
Molekulargewicht |
157.59 g/mol |
IUPAC-Name |
2-aminooxy-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO3.ClH/c1-4(2-6,3-7)8-5;/h6-7H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
JNVCODWKBRLLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




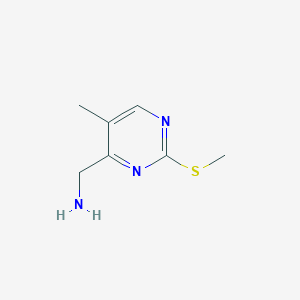


![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)


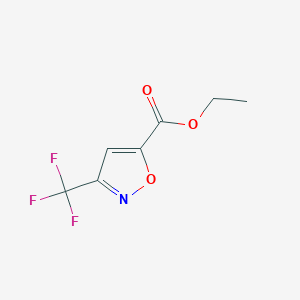
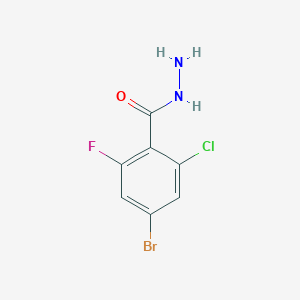
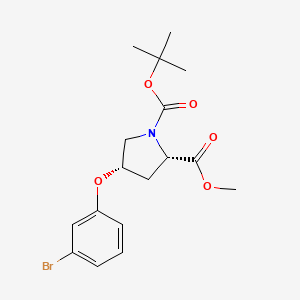

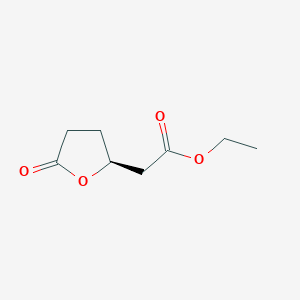
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
